molecular formula C20H16O6 B1675299 Licoisoflavone B CAS No. 66056-30-2

Licoisoflavone B

Cat. No. B1675299
CAS RN: 66056-30-2
M. Wt: 352.3 g/mol
InChI Key: KIZPADOTOCPASX-UHFFFAOYSA-N
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Description

Licoisoflavone B is an isoflavone . It has a molecular formula of C20H16O6 . It is a natural product found in Glycyrrhiza aspera, Lupinus albus, and other organisms . It has been found to inhibit lipid peroxidation with an IC 50 of 2.7 μM .


Synthesis Analysis

The synthesis of flavonoids like Licoisoflavone B starts with the deamination of phenylalanine to cinnamic acid .


Molecular Structure Analysis

The molecular structure of Licoisoflavone B includes a basic C6-C3-C6 skeleton . Its molecular weight is 352.3 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Licoisoflavone B are not detailed in the search results, flavonoids of licorice have been noted for their structural diversity .


Physical And Chemical Properties Analysis

Licoisoflavone B has a molecular weight of 352.3 g/mol . It has a molecular formula of C20H16O6 .

Scientific Research Applications

Inhibition of Lipid Peroxidation

Licoisoflavone B is an isoflavone compound that has been found to inhibit lipid peroxidation, with an IC50 value of 2.7 μM . Lipid peroxidation is a process that can lead to cell damage, and it’s involved in several diseases such as atherosclerosis and neurodegenerative diseases. Therefore, the ability of Licoisoflavone B to inhibit this process could have significant implications for the treatment of these conditions.

Interaction with Cytochrome P450 Enzymes

Research has shown that Licoisoflavone B can inhibit certain cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of drugs in the body. Licoisoflavone B has been found to display reversible inhibition of CYP2C8 and CYP2C9, and moderately inhibit CYP2B6 through a combination of irreversible and reversible mechanisms . This could potentially impact the pharmacokinetics of drugs metabolized by these enzymes, leading to drug-drug interactions.

Potential Role in Drug Interactions

Due to its interaction with cytochrome P450 enzymes, Licoisoflavone B has the potential to cause pharmacokinetic drug interactions when consumed along with prescription medicines . This is an important consideration in the context of drug safety and efficacy.

Source of Natural Products

Licoisoflavone B is a natural product derived from plants in the Fabaceae family . Natural products are a rich source of compounds for drug discovery, and the study of Licoisoflavone B could lead to the identification of new therapeutic agents.

Antioxidant Properties

The ability of Licoisoflavone B to inhibit lipid peroxidation suggests that it may have antioxidant properties . Antioxidants are compounds that can neutralize harmful free radicals in the body, and they have been associated with a reduced risk of chronic diseases such as heart disease and cancer.

Potential Therapeutic Applications

Given its various biological activities, Licoisoflavone B could have potential therapeutic applications in a range of conditions. For example, its antioxidant properties could be beneficial in conditions associated with oxidative stress, while its ability to inhibit cytochrome P450 enzymes could have implications for drug metabolism and drug-drug interactions .

Future Directions

Licoisoflavone B has been proposed as an effective candidate for the treatment of COVID-19 through PTEN, MAP3K8, Mpro, S-protein and ACE2 . Other research suggests that prenylated flavonoids in Psoralea corylifolia Linn. seeds, which include Licoisoflavone B, are promising candidates for the development of novel antibiotic agents to combat MRSA-associated infections .

properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPADOTOCPASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216257
Record name Licoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoisoflavone B

CAS RN

66056-30-2
Record name Licoisoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOISOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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